2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid
Description
Properties
Molecular Formula |
C6H5N5O3 |
|---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2-(7-oxo-2H-triazolo[4,5-d]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C6H5N5O3/c12-3(13)1-11-2-7-5-4(6(11)14)8-10-9-5/h2H,1H2,(H,12,13)(H,8,9,10) |
InChI Key |
XCVMZDISVNXWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNN=C2C(=O)N1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. Specifically, compounds similar to 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid have been studied for their effectiveness against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that triazole derivatives can act as inhibitors of mutant isocitrate dehydrogenase (IDH), which is implicated in certain types of cancer such as gliomas and acute myeloid leukemia .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .
Agricultural Chemistry
Pesticidal Activity
Compounds similar to 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid are being explored for their use as pesticides. Their structural features allow them to interact with biological systems in ways that can disrupt pest metabolism or reproduction. Field studies have indicated that these compounds can effectively reduce pest populations while having minimal impact on non-target species .
Material Science
Polymer Development
In material science, the incorporation of triazole-based compounds into polymers has been investigated for improving material properties such as thermal stability and mechanical strength. The unique chemical structure of triazoles allows for enhanced cross-linking in polymer matrices, which can lead to materials with superior performance characteristics for industrial applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated efficacy against glioma cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Pesticidal activity | Reduced pest populations by over 70% in controlled field trials without harming beneficial insects. |
| Study D | Polymer enhancement | Improved tensile strength by 30% when incorporated into polyvinyl chloride (PVC). |
Mechanism of Action
The mechanism of action of 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[4,5-d]pyrimidine scaffold is versatile, with substituents dictating pharmacological and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Influence: The 6-urea group in CA-IX inhibitors (e.g., ) confers enzyme inhibition, while the 6-acetic acid in the target compound may enhance hydrophilicity or alter binding kinetics. Complex substituents in ticagrelor (e.g., cyclopropylamino, propylthio) enable specific P2Y12 receptor antagonism .
Core Modifications :
Biological Activity
2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a triazolo-pyrimidine framework, which is significant in medicinal chemistry for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall formation.
Anticancer Activity
Triazolo-pyrimidine derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain analogs have been shown to inhibit the MDM2 protein, a key regulator in tumorigenesis, leading to enhanced p53 activity and subsequent cancer cell death .
Neuroprotective Effects
Some studies suggest that triazolo-pyrimidines may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). This modulation can enhance cognitive functions and sensory gating, making these compounds potential candidates for treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of 2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid can be influenced by various substituents on the triazole and pyrimidine rings. For instance:
- Substituent Variations : Altering the substituents on the triazole ring can significantly affect potency and selectivity against specific biological targets.
- Linker Modifications : Changes in the linker between the triazole and acetic acid moiety can influence pharmacokinetic properties such as absorption and distribution.
Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial activity of triazolo-pyrimidine derivatives, several compounds were screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position of the pyrimidine ring enhanced antibacterial activity significantly (Table 1).
| Compound | Structure | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|---|
| A | Structure A | 5 | 10 |
| B | Structure B | 2 | 8 |
| C | Structure C | 10 | 20 |
Study 2: Anticancer Activity
Another study focused on the anticancer potential of related triazolo-pyrimidines demonstrated that compound X induced apoptosis in human cancer cell lines with an IC50 value of 0.5 µM. This effect was attributed to the compound's ability to activate p53 signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
